4-carboxybenzenediazonium

Electrochemical surface modification Controlled grafting Biosensor fabrication

4-Carboxybenzenediazonium (CAS 17333-88-9, also referred to as 4-CBD, 4-carboxyphenyl diazonium, or 4-diazoniobenzoate) is a para-substituted aryl diazonium salt with the molecular formula C₇H₅N₂O₂⁺ and a monoisotopic mass of 149.04 Da. It is synthesized via diazotization of 4-aminobenzoic acid and is most commonly isolated and supplied as the tetrafluoroborate salt (4-carboxybenzenediazonium tetrafluoroborate, CAS 456-25-7, MW 235.93) for enhanced stability and solubility in organic media.

Molecular Formula C7H5N2O2+
Molecular Weight 149.13 g/mol
CAS No. 17333-88-9
Cat. No. B3187778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-carboxybenzenediazonium
CAS17333-88-9
Molecular FormulaC7H5N2O2+
Molecular Weight149.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)[N+]#N
InChIInChI=1S/C7H4N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4H/p+1
InChIKeyJYIPBOWHXAOZII-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carboxybenzenediazonium (CAS 17333-88-9): Procurement-Grade Overview of a Dual-Function Aryl Diazonium for Surface Engineering


4-Carboxybenzenediazonium (CAS 17333-88-9, also referred to as 4-CBD, 4-carboxyphenyl diazonium, or 4-diazoniobenzoate) is a para-substituted aryl diazonium salt with the molecular formula C₇H₅N₂O₂⁺ and a monoisotopic mass of 149.04 Da [1]. It is synthesized via diazotization of 4-aminobenzoic acid and is most commonly isolated and supplied as the tetrafluoroborate salt (4-carboxybenzenediazonium tetrafluoroborate, CAS 456-25-7, MW 235.93) for enhanced stability and solubility in organic media [2]. Its defining structural feature—a highly reactive diazonium group para to a carboxylic acid moiety—enables one-step covalent grafting onto conductive surfaces (carbon, gold, ITO, nickel) with simultaneous installation of a carboxyl terminal group available for downstream carbodiimide (EDC/NHS) coupling to amines on biomolecules (DNA, aptamers, antibodies, peptides). The compound is classified as a moderately acidic species with an estimated pKa near 4.2 for the carboxyl group, comparable to benzoic acid, permitting pH-controlled surface charge modulation [3]. Its primary research and industrial relevance lies in electrochemical biosensor fabrication, surface functionalization of electrode materials, carbon nanotube derivatization, hapten-carrier conjugation for immunoassay development, and azo dye synthesis [4].

4-Carboxybenzenediazonium Procurement: Why In-Class Aryl Diazonium Salts Cannot Be Casually Substituted


Although numerous para-substituted aryl diazonium salts (e.g., 4-nitrobenzenediazonium [4-NBD], 4-bromobenzenediazonium, 4-aminobenzenediazonium) share the same core C–N₂⁺ electrophilic grafting chemistry, their substituent identity fundamentally alters three interdependent properties critical to experimental outcomes: (i) the electrochemical reduction potential (and thus grafting efficiency) as governed by the Hammett σ parameter of the para-substituent [1]; (ii) the terminal functional group available for subsequent bioconjugation—COOH in 4-CBD permits direct EDC/NHS amide coupling to amine-terminated biomolecules, whereas –NO₂, –Br, and –NH₂ require additional chemical transformation steps (reduction, cross-coupling, or protection/deprotection) that add variability, cost, and potential surface damage [2]; and (iii) the pH-dependent surface charge and wettability of the grafted layer—the carboxyl group of 4-CBD imparts a titratable negative charge (pKa ~4.2) that enables permselective electrostatic discrimination of redox probes and analytes, a feature entirely absent in neutral or permanently charged substituents [3]. Substituting 4-CBD with an analog that lacks the carboxyl terminus or possesses a different Hammett σ value therefore necessarily changes the grafting layer thickness, the achievable biomolecule loading density, and the sensor signal-to-noise ratio, making direct interchange without experimental re-optimization unreliable [4].

4-Carboxybenzenediazonium Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Grafting Layer Thickness: Linearly Tunable from Sub-Monolayer (0.9 Layers) to Multilayer (4.3 Layers) via Concentration Control Alone

The number of grafted layers of 4-carboxybenzenediazonium (4-CBD) on glassy carbon electrodes (GCE) can be quantitatively tuned by adjusting the diazonium salt concentration or the cyclic voltammetry scan rate. At a fixed scan rate of 0.10 V·s⁻¹, the number of layers increased linearly from 0.9 to 4.3 when the 4-CBD concentration was increased from 0.050 to 0.30 mmol/L [1]. Conversely, at a fixed concentration of 0.15 mmol/L, the number of layers decreased from 6.0 to 0.4 when the scan rate was increased from 0.010 to 2.50 V·s⁻¹ [1]. This quantitative concentration–layer-number linearity and scan-rate–layer-number inverse relationship has been explicitly demonstrated only for 4-CBD; for the widely used alternative 4-nitrobenzenediazonium (4-NBD), only qualitative reports of mono- vs. multilayer formation are available without equivalent quantitative calibration across concentration and scan rate ranges [2]. This tunability enables researchers to precisely engineer surface coverage for optimal sensor performance—thin films for rapid electron transfer kinetics, thicker films for higher biomolecule loading capacity.

Electrochemical surface modification Controlled grafting Biosensor fabrication

Surface Layer Stability: 4-Carboxyphenyl Diazonium Layers on Gold Outperform Alkanethiol SAMs Under Electrochemical Stress, Sonication, and Prolonged Storage

Gold electrodes modified with electrochemically reduced 4-carboxyphenyl diazonium salts form covalently attached aryl layers that are more stable than alkanethiol self-assembled monolayers (SAMs) under three practically relevant stress conditions: (i) exposure to extreme electrode potentials, (ii) ultrasonication, and (iii) prolonged storage time [1]. Furthermore, when oligopeptides (Gly-Gly-His) were covalently attached to the carboxyl terminus of the diazonium-grafted layer for metal ion sensing, the resulting sensors not only exhibited greater stability but also demonstrated a lower detectable concentration for Cu²⁺, Cd²⁺, and Pb²⁺ compared with peptide-modified alkanethiol SAM electrodes on gold, and with greater sensitivity than diazonium/peptide-modified glassy carbon electrodes [1]. This constitutes a direct, three-way comparison (diazonium/Au vs. alkanethiol/Au vs. diazonium/GCE) establishing the superiority of 4-carboxyphenyl diazonium chemistry on gold for electrochemical sensing applications.

Gold electrode modification Sensor longevity Self-assembled monolayer stability

pH-Switchable Permselectivity: 4-Carboxyphenyl Grafted Layer Enables Electrostatic Gating of Redox Probes Not Possible with 4-Nitrophenyl Films

A direct comparative study by Baranton and Bélanger (1997) demonstrated that the 4-carboxyphenyl (4-CP) film grafted on glassy carbon electrodes exhibits pH-dependent permselectivity that is absent in the 4-nitrophenyl (4-NP) film [1]. The carboxyl group of the 4-CP film has an estimated pKa of approximately 4.2 (similar to benzoic acid). At pH values above the pKa, the deprotonated –COO⁻ groups electrostatically repel negatively charged redox probes such as Fe(CN)₆³⁻/⁴⁻, blocking electron transfer, while permitting neutral or positively charged probes. At pH values below the pKa, the neutral –COOH form allows passage of anionic probes. In contrast, the 4-nitrophenyl film—lacking an ionizable group—exhibits pH-independent blocking behavior that cannot be modulated [1]. This pH-gated permselectivity is a unique functional advantage of the carboxyl-substituted diazonium salt.

Permselective membranes pH-responsive surfaces Electrochemical sensing

Ultra-Trace Analytical Sensitivity: Methotrexate Detection at 7 × 10⁻¹² M and Pb(II) Detection at 1.2 × 10⁻⁹ M Using 4-Carboxyphenyl Diazonium-Grafted Electrodes

Two independent studies using 4-carboxybenzenediazonium-based electrode modification have reported exceptional analytical detection limits that benchmark the compound's utility in different sensing modalities. For small-molecule therapeutic drug monitoring, an anti-methotrexate (MTX) antibody immobilized on 4-carboxyphenyl-diazonium-grafted gold electrodes achieved a detection limit of 7 × 10⁻¹² mol·L⁻¹ for MTX using electrochemical impedance spectroscopy (EIS) without a redox probe, coupled with singular value decomposition (SVD) data analysis [1]. For environmental heavy metal analysis, 4-carboxyphenyl-grafted screen-printed carbon electrodes (4-CP-SPEs) achieved a limit of detection of 1.2 × 10⁻⁹ M and a limit of quantification of 4.1 × 10⁻⁹ M for Pb(II) in water using square wave voltammetry after adsorptive accumulation [2]. While these two studies target different analytes and employ different electrode substrates, both demonstrate that the 4-carboxyphenyl diazonium platform supports detection limits in the picomolar-to-nanomolar range across distinct application domains.

Electrochemical immunosensor Trace metal analysis Limit of detection

Multi-Electrode Substrate Versatility: One-Step Modification Protocol Validated Simultaneously on ITO, Gold, and Glassy Carbon in a Single Study

A 2012 study by Kim et al. demonstrated that the identical 4-carboxybenzenediazonium electrografting protocol—cyclic voltammetry sweeping between +1.0 V and −1.0 V vs. Ag/AgCl—could successfully modify three fundamentally different electrode materials (indium tin oxide [ITO], gold [Au], and glassy carbon electrode [GCE]) using a single experimental workflow [1]. Successful grafting was confirmed across all three substrates by cyclic voltammetry, contact angle measurements, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS). This multi-substrate versatility contrasts with other commonly used diazonium salts such as 4-nitrobenzenediazonium, for which most published grafting protocols are optimized for carbon substrates and may require separate optimization for metal or metal oxide electrodes due to differences in reduction potential or surface oxide interference [2]. The demonstrated cross-platform compatibility of 4-CBD simplifies experimental design for laboratories working with diverse electrode materials.

Electrode functionalization Cross-platform compatibility Biosensor development

Chemoselective Bioconjugation: 4-Carboxybenzenediazonium Reacts Rapidly and Selectively with 5-Hydroxytryptophan While Sparing Canonical Amino Acids

In a 2017 study establishing the Chemoselective Rapid Azo-Coupling Reaction (CRACR), Addy et al. screened multiple aryl diazonium compounds with varying electrophilicity for reactivity with the non-canonical amino acid 5-hydroxytryptophan (5HTP). Among those tested, 4-carboxybenzenediazonium (4CDz) demonstrated two critical selectivity features: (i) rapid reactivity with 5HTP, reaching completion within minutes; and (ii) complete absence of reactivity with tyrosine or any other canonical amino acid under identical conditions [1]. This orthogonal selectivity is significant because more electrophilic diazonium salts (e.g., those bearing electron-withdrawing nitro groups) typically exhibit broader reactivity with electron-rich aromatic amino acid side chains (tyrosine, histidine, tryptophan), compromising site-specificity. The 4CDz/5HTP pair was successfully applied to site-specific labeling of superfolder GFP (sfGFP-151-5HTP) with no labeling of wild-type sfGFP, and was further extended to site-specific antibody conjugate generation using a Fab fragment of the anti-Her2 antibody Herceptin [1].

Bioconjugation chemistry Protein labeling Chemoselective azo-coupling

4-Carboxybenzenediazonium (CAS 17333-88-9): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Electrochemical Biosensor Fabrication: Covalent DNA, Aptamer, and Antibody Immobilization on Carbon, Gold, and ITO Electrodes

4-Carboxybenzenediazonium is the reagent of choice for constructing label-free electrochemical affinity biosensors where covalent biomolecule attachment and sensor longevity are critical. The established protocol—electrochemical grafting of the 4-carboxyphenyl layer followed by EDC/NHS activation and amine-terminated probe coupling—has been validated for DNA sensors detecting influenza virus type A on glassy carbon [1], aptasensors for thrombin on graphite-epoxy composite electrodes [2], and immunosensors for methotrexate achieving a detection limit of 7 × 10⁻¹² M on gold [3]. The quantitative grafting control (0.9–4.3 layers via concentration; 0.4–6.0 layers via scan rate) enables rational optimization of probe density to balance signal intensity against steric hindrance [4].

Trace Heavy Metal Detection in Environmental Water Samples Using Screen-Printed Carbon Electrodes

For field-deployable environmental monitoring, 4-carboxyphenyl-grafted screen-printed carbon electrodes (4-CP-SPEs) offer a validated platform for Pb(II) detection at nanomolar levels (LOD = 1.2 × 10⁻⁹ M; LOQ = 4.1× 10⁻⁹ M) using a simple three-step protocol (adsorption, chronoamperometric reduction, square wave voltammetric stripping) without interference from Cu(II), Hg(II), Al(III), Mn(II), Zn(II), or Cd(II) [1]. The carboxyphenyl layer functions simultaneously as the metal-ion complexing agent and the conductive interface, eliminating the need for additional chelating modifiers. This application is directly supported by the demonstrated stability of 4-carboxyphenyl diazonium layers under electrochemical cycling and sonication, which ensures SPE reusability [2].

Site-Specific Protein and Antibody Bioconjugation via Chemoselective Azo-Coupling to 5-Hydroxytryptophan

4-Carboxybenzenediazonium (4CDz) enables a catalyst-free, rapid (minutes), and bioorthogonal protein labeling strategy when paired with the non-canonical amino acid 5-hydroxytryptophan (5HTP). The reaction is chemoselective: 4CDz reacts with 5HTP but shows zero cross-reactivity with tyrosine, tryptophan, histidine, or any other canonical amino acid [1]. This system has been validated for site-specific fluorescent labeling of sfGFP and for generating antibody-drug conjugates using a Herceptin Fab fragment [1]. The carboxyl group of 4CDz additionally provides a convenient handle for further functionalization or for modulating solubility and charge of the resulting azo-adduct.

Carbon Nanotube and Nanocarbon Surface Functionalization for Composite Materials and Catalyst Supports

4-Carboxybenzenediazonium tetrafluoroborate is used for covalent sidewall functionalization of single-walled carbon nanotubes (SWCNTs), installing carboxyphenyl groups that serve as anchors for crosslinkers (e.g., hexa(methoxymethyl)melamine, HMMM) to create high-performance CNT spun yarns [1]. In comparative CNT reactivity studies with 4-bromo-, 4-nitro-, and 4-carboxybenzenediazonium salts, the carboxyl variant exhibited distinct surfactant-dependent selectivity patterns that can be exploited for preferential functionalization of semiconducting vs. metallic nanotubes when combined with appropriate nonionic dispersants (Pluronic F-127, Brij S-100) [2]. The carboxyphenyl-modified CNTs have also been used as supports for gold nanoparticle catalysts in ethanol oxidation reactions for fuel cell applications [3].

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